Cholesteryl Linoleate Hydroperoxides
Description
Chemical Structure and Properties
This compound are characterized by their complex molecular architecture, consisting of a cholesterol backbone esterified to linoleic acid that has undergone site-specific oxidation to introduce hydroperoxide functional groups. The parent molecule, cholesteryl linoleate, possesses the molecular formula C45H76O2 with a molecular weight of 648.6 daltons, and upon oxidation forms hydroperoxides with molecular weights typically ranging from 681.1 to 698 daltons depending on the degree and position of oxidation. The chemical structure retains the characteristic steroid nucleus of cholesterol, featuring four fused rings with a double bond between carbons 5 and 6, while the linoleic acid moiety contains two cis double bonds at positions 9 and 12 that serve as primary sites for oxidative attack.
The hydroperoxide groups formed during oxidation significantly alter the physical and chemical properties of the original cholesteryl linoleate molecule, increasing its polarity and hydrophilicity compared to the native ester. These modifications result in altered membrane interactions and changed solubility characteristics that affect the molecule's biological behavior and cellular uptake mechanisms. The presence of conjugated diene systems, formed as a consequence of hydrogen abstraction and subsequent molecular rearrangement, provides characteristic spectroscopic signatures that enable analytical detection and quantification.
Mass spectrometric analysis reveals that this compound fragment predictably, yielding a characteristic ion at mass-to-charge ratio 369, corresponding to the cholesterol portion of the molecule minus its hydroxyl group at carbon 3. This fragmentation pattern has proven invaluable for structural identification and analytical method development. The hydroperoxide functionality exhibits characteristic nuclear magnetic resonance signals that enable precise structural assignment and regioisomer identification.
Historical Context in Lipid Peroxidation Research
The investigation of this compound began in earnest during the 1990s as researchers sought to understand the molecular mechanisms underlying lipoprotein oxidation and its role in atherosclerosis development. Early studies focused on identifying the primary oxidation products formed when human low density lipoprotein and high density lipoprotein were exposed to various oxidizing conditions, leading to the discovery that cholesteryl linoleate served as the predominant target for oxidative modification.
Pioneering research by Kenar and colleagues in 1996 established fundamental methodologies for the identification and quantification of regioisomeric this compound using high-performance liquid chromatography coupled with mass spectrometry. These investigations revealed that oxidation of human lipoproteins produced primarily 9-hydroperoxide and 13-hydroperoxide regioisomers, each exhibiting distinct conjugated diene configurations depending on the oxidation conditions and presence of endogenous antioxidants.
The development of photosensitized oxidation methods in the late 1990s provided researchers with reliable synthetic approaches for generating this compound in sufficient quantities for biological testing. These methodological advances enabled comprehensive structural characterization using nuclear magnetic resonance spectroscopy and mass spectrometry, establishing the foundation for current understanding of these molecules' chemical properties and biological activities.
Subsequent research efforts in the early 2000s focused on elucidating the biological activities of cholesteryl ester hydroperoxides, particularly their role in macrophage activation and inflammatory signaling pathways. These studies demonstrated that cholesteryl ester hydroperoxides serve not merely as markers of oxidative damage but as bioactive signaling molecules capable of initiating cellular responses relevant to atherosclerosis development.
Biochemical Significance and Relevance
This compound play multifaceted roles in human physiology and pathophysiology, extending far beyond their function as simple oxidative damage products. Within the context of lipoprotein metabolism, these compounds serve as key components of minimally oxidized low density lipoprotein, a pro-atherogenic particle that retains the ability to bind native low density lipoprotein receptors while acquiring new biological properties.
The biological activities of this compound include activation of macrophages, induction of membrane ruffling and cell spreading, activation of extracellular signal-regulated kinase 1/2 and protein kinase B signaling pathways, and stimulation of pro-inflammatory cytokine secretion. These effects demonstrate that cholesteryl ester hydroperoxides function as bioactive lipid mediators rather than inert oxidation byproducts, contributing directly to the inflammatory processes associated with atherosclerosis development.
Research has revealed that this compound undergo dynamic exchange between different lipoprotein particles through the action of cholesteryl ester transfer protein. This transfer mechanism enables the redistribution of oxidized lipids throughout the circulatory system, potentially amplifying their biological effects and contributing to systemic inflammatory responses. The exchange process affects both hydroperoxide and hydroxide forms of cholesteryl linoleate, indicating complex metabolic pathways for these oxidized lipids.
The lability of cholesteryl ester hydroperoxides varies significantly among different low density lipoprotein subspecies, with dense low density lipoprotein particles exhibiting markedly higher hydroperoxide lability compared to lighter subspecies. This differential stability appears to result from structural and compositional differences among lipoprotein particles, particularly variations in apolipoprotein B conformation and lipid composition. Such findings suggest that cholesteryl ester hydroperoxide accumulation and stability may serve as determinants of individual susceptibility to oxidative lipoprotein modification and subsequent atherosclerotic risk.
Nomenclature and Classification
The nomenclature of this compound follows established conventions for lipid oxidation products, incorporating positional and stereochemical designations that specify the location and configuration of hydroperoxide groups. The primary regioisomers are designated as 9-hydroperoxide and 13-hydroperoxide cholesteryl linoleate, indicating the carbon position where the hydroperoxide group is attached to the linoleic acid chain.
Further classification involves specification of the conjugated diene geometry, with trans,cis and trans,trans configurations representing the most commonly observed forms. The trans,cis conjugated diene hydroperoxides typically form as the initial oxidation products when endogenous antioxidants are present, while trans,trans conjugated diene forms appear during extended oxidation periods after antioxidant depletion.
Systematic chemical names for these compounds follow International Union of Pure and Applied Chemistry conventions, with cholesteryl 9-hydroperoxy-octadeca-10,12-dienoate and cholesteryl 13-hydroperoxy-octadeca-9,11-dienoate representing the formal nomenclature for the primary regioisomers. Alternative naming systems utilize numerical codes based on fatty acid composition, such as cholesteryl ester 18:2 hydroperoxide, where 18:2 indicates an eighteen-carbon fatty acid with two double bonds.
Classification within broader lipid categories places this compound in the sterol ester family, specifically as oxidized derivatives of cholesteryl esters. This classification system enables systematic organization of analytical data and facilitates database searches for related compounds and metabolic pathways. The Lipid Maps consortium has assigned specific identification codes to facilitate standardized reporting and data sharing among research groups.
| Regioisomer | Systematic Name | Molecular Formula | Molecular Weight | Conjugated Diene Configuration |
|---|---|---|---|---|
| 9-Hydroperoxide | Cholesteryl 9-hydroperoxy-octadeca-10,12-dienoate | C45H76O4 | 681.1 | trans,cis or trans,trans |
| 13-Hydroperoxide | Cholesteryl 13-hydroperoxy-octadeca-9,11-dienoate | C45H76O4 | 681.1 | trans,cis or trans,trans |
Properties
Molecular Formula |
C45H76O4 |
|---|---|
Molecular Weight |
681.1 |
InChI |
InChI=1S/2C45H76O4/c1-7-8-16-22-37(49-47)23-17-14-12-10-9-11-13-15-18-24-43(46)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44;1-7-8-9-10-11-13-16-22-37(49-47)23-17-14-12-15-18-24-43(46)48-38-29-31-44(5)36(33-38) |
InChI Key |
NGQQXGUUARXKDS-SNXHTGDHSA-N |
SMILES |
CCCCCC=C/C=C/C(OO)CCCCCCCC(O[C@@H]1CC2=CCC(C(CCC3C(CCCC(C)C)C)[C@]3(C)CC4)C4[C@@]2(C)CC1)=O.CCCCCC(OO)/C=C/C=CCCCCCCCC(O[C@@H]5CC6=CCC(C(CCC7C(C)CCCC(C)C)[C@]7(C)CC8)C8[C@@]6(C)CC5)=O |
Synonyms |
(±)-9-hydroperoxy-10E,12Z-octadecadienoic acid, cholesteryl ester; (±)-13-hydroperoxy-9Z,11E-octadecadienoic acid, cholesteryl ester |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Cholesteryl linoleate hydroperoxides are biologically active compounds that can influence cellular functions:
- Oxidative Stress and Inflammation : These hydroperoxides can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and inflammation. Research indicates that they are involved in the activation of macrophages, contributing to the inflammatory response observed in atherosclerotic lesions .
- Role in Atherosclerosis : The accumulation of this compound has been documented in human atheroma. They are believed to enhance the atherogenicity of low-density lipoprotein (LDL) by promoting foam cell formation and inhibiting the hydrolysis of cholesteryl esters . This suggests their potential as biomarkers for cardiovascular diseases.
Analytical Detection Methods
The detection and quantification of this compound are essential for understanding their physiological roles:
- Chemiluminescence Assay : A chemiluminescent method has been developed to detect lipid hydroperoxides with high sensitivity. This method involves the reaction of hydroperoxides with luminol and cytochrome c, allowing for the quantification of these compounds in biological samples .
- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been employed to separate and identify regioisomers of this compound in plasma samples. This approach enables researchers to study the distribution and metabolism of these compounds under various physiological conditions .
Table 1: Detection Methods for this compound
| Method | Description | Sensitivity |
|---|---|---|
| Chemiluminescence Assay | Detects lipid hydroperoxides using luminol | 7 nmol |
| High-Performance Liquid Chromatography | Separates regioisomers from plasma samples | nm levels |
Implications in Disease Pathology
Research has highlighted the role of this compound in various diseases:
- Cardiovascular Diseases : Their accumulation in LDL particles is linked to increased oxidative stress and inflammation, contributing to atherosclerosis progression. Studies have shown that oxidized LDL enhances macrophage activation, leading to foam cell formation .
- Neurodegenerative Diseases : Oxidative modifications of lipids, including this compound, have been implicated in neurodegenerative conditions such as Alzheimer's disease. The oxidative stress associated with these compounds may contribute to neuronal damage and cognitive decline .
Case Studies
Several notable studies have explored the applications and implications of this compound:
- A study by Yamamoto et al. (2000) demonstrated the detection of various regioisomers of this compound in healthy human plasma, providing insights into their production mechanisms and potential roles in free radical-mediated oxidation processes .
- Research focusing on low-density lipoprotein-derived cholesteryl linoleate hydroperoxide revealed that these compounds accumulate within macrophages, suggesting their role in lipid metabolism and foam cell formation during atherogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Cholesteryl Arachidonate Hydroperoxides (Ch20:4-OOH)
- Oxidation Rate: Cholesteryl arachidonate (Ch20:4) oxidizes faster than Ch18:2 due to its four double bonds (vs. two in linoleate), leading to accelerated hydroperoxide formation under oxidative stress .
- Products: Metal-catalyzed peroxidation of Ch20:4 generates distinct aldehydes (e.g., 12-HETE derivatives), whereas Ch18:2-OOH primarily forms 9-oxononanoate (9-ONC), a core aldehyde .
- Biological Activity : Both Ch18:2-OOH and Ch20:4-OOH contribute to oxidized LDL (OxLDL) interactions with TLR-4, but their fatty acid moieties may influence receptor specificity .
2.2. Other Oxidized Cholesteryl Esters
- Regioisomer Diversity : Ch18:2-OOH exhibits four regioisomers under free radical oxidation, while hydroperoxides of cholesteryl oleate (Ch18:1) or palmitate (Ch16:0) are less diverse due to fewer double bonds .
- CETP-Mediated Transfer: Ch18:2-OOH and its hydroxide (Ch18:2-OH) exchange between LDL and HDL via cholesteryl ester transfer protein (CETP) at rates comparable to unoxidized Ch18:2. However, HDL accelerates the reduction of Ch18:2-OOH to Ch18:2-OH .
Key Data and Research Findings
Table 1: Oxidation Kinetics of Ch18:2 vs. Ch20:4
Table 2: Regioisomer Distribution in LDL Oxidation
Table 3: CETP-Mediated Transfer Efficiency
| Compound | Transfer Rate (LDL→HDL) | Reduction to Hydroxide |
|---|---|---|
| Ch18:2-OOH | 85% (vs. Ch18:2) | Accelerated by HDL |
| Ch20:4-OOH | Not reported | Likely similar to Ch18:2-OOH |
Clinical and Analytical Relevance
- Biomarker Potential: Elevated plasma Ch18:2-OOH levels correlate with ischemic stroke and subarachnoid hemorrhage , though its specificity compared to Ch20:4-OOH requires further study.
- Detection Methods : Reverse-phase HPLC effectively separates Ch18:2-OOH from other CEs, with retention times influenced by regioisomerism . Post-column chemiluminescence and mass spectrometry confirm hydroperoxide identity .
Preparation Methods
Reaction Setup and Conditions
Photosensitized oxidation is a widely employed method for generating CL-OOH with controlled regioisomerism. In this approach, cholesterol linoleate (CL) is dissolved in a hexane-isopropanol (1:1 v/v) mixture containing methylene blue as a photosensitizer. The solution is maintained at 0–5°C under oxygen bubbling and exposed to a 300-W mercury vapor lamp for 5 hours. The low temperature minimizes secondary oxidation reactions, while methylene blue facilitates singlet oxygen () generation, which selectively attacks the double bonds of linoleate.
Product Isolation and Characterization
Post-oxidation, the solvent is evaporated under nitrogen, and the crude product is purified via silica gel column chromatography using cyclohexane-ethyl acetate (95:5 v/v). Thin-layer chromatography (TLC) with cyclohexane-ethyl acetate (90:10 v/v) reveals a single spot () when visualized with -dimethyl-1,4-phenylenediammonium dichloride (DPD). Nuclear magnetic resonance (NMR) spectroscopy confirms the hydroperoxide structure, showing characteristic vinyl proton signals at δ 5.4–6.0 ppm. Mass spectrometry (MS) further validates the molecular ion peak at 684 and fragment ions indicative of 9- and 13-hydroperoxide isomers.
Radical-Initiated Autoxidation with Azo Compounds
Azo Initiators and Reaction Dynamics
Autoxidation using 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) generates peroxyl radicals () that abstract hydrogen from CL, forming conjugated diene hydroperoxides. This method mimics physiological oxidative conditions, particularly in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) systems. Reactions are conducted at 37°C in aqueous buffers, with radical flux controlled by AAPH concentration.
Regioisomeric Product Distribution
Autoxidation predominantly yields 9- and 13-hydroperoxy-CL isomers with trans,cis-conjugated dienes. In LDL, endogenous α-tocopherol delays hydroperoxide formation until its depletion, after which trans,trans-isomers emerge. By contrast, HDL oxidations, lacking significant antioxidants, produce both trans,cis- and trans,trans-isomers simultaneously. High-performance liquid chromatography (HPLC) with UV detection at 234 nm quantifies these products, revealing a 2:1 ratio of 9- to 13-hydroperoxides in early-stage LDL oxidations.
Enzymatic Oxidation via Lipoxygenases
Enzyme Specificity and Reaction Optimization
Lipoxygenases (LOX) catalyze the stereospecific peroxidation of CL’s linoleate moiety. Soybean 15-LOX, for instance, converts CL to 13-hydroperoxy-CL with >90% regioselectivity. Reactions are performed in phosphate buffer (pH 7.4) at 25°C, with enzyme activity modulated by calcium ions and substrate dispersion in micellar systems.
Analytical Validation
Enzymatic products are analyzed using chemiluminescence detection-HPLC (CL-HPLC), which couples hydroperoxide-specific luminol oxidation with chromatographic separation. This method detects sub-nanomolar CL-OOH levels, distinguishing mono- and bis-hydroperoxides based on retention times (21.0 and 10.0 minutes, respectively).
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Yield (mg/100 mg CL) | Regioisomeric Purity | Key Advantages |
|---|---|---|---|
| Photosensitized Oxidation | 85–90 | 9- and 13-OOH (1:1) | High specificity for adducts |
| AAPH Autoxidation | 70–75 | 9-OOH > 13-OOH (2:1) | Physiologically relevant conditions |
| Enzymatic Oxidation | 60–65 | 13-OOH (>90%) | Stereochemical control |
Mechanistic Considerations
Photosensitized oxidation proceeds via the ene reaction, where inserts into the linoleate’s 1,4-diene system, forming allylic hydroperoxides. By contrast, autoxidation involves radical chain propagation, initiating with hydrogen abstraction at bis-allylic positions (C11 of linoleate). Enzymatic oxidation relies on LOX’s active-site geometry to position oxygen at specific carbons .
Q & A
Q. How is cholesteryl linoleate hydroperoxide (CL-Hp) formed in low-density lipoprotein (LDL) during oxidative modification?
CL-Hp is generated via enzymatic and non-enzymatic pathways:
- Enzymatic : 15-Lipoxygenase (15-LO) in macrophages and CHO cells oxidizes cholesteryl linoleate (CL) in LDL, producing regiospecific hydroperoxides (e.g., 9-HODE or 13-HODE cholesteryl esters) .
- Non-enzymatic : Copper ions (Cu²⁺) catalyze LDL oxidation, leading to non-specific CL-Hp formation through free radical chain reactions. This is commonly modeled in vitro using CuSO₄ .
Methodological Note : For controlled oxidation, incubate LDL (1 mg/mL protein) with 5 µM CuSO₄ at 37°C. Monitor hydroperoxide formation via HPLC at 234 nm .
Q. What analytical methods are used to detect and quantify CL-Hp in biological samples?
- Reversed-phase HPLC : Use a C18 column with isocratic elution (acetonitrile/isopropanol/water, 44:54:2 v/v). CL-Hp absorbs at 234 nm due to conjugated dienes .
- GC-MS : Hydrolyze CL-Hp with cholesterol esterase, derivatize oxylipins (e.g., as TMS ethers), and analyze via DB-5 capillary columns. Key ions: m/z 382 (cholestadien-7-one) and m/z 664 (linoleate hydroxide) .
- Chemiluminescence : Post-column detection with isoluminol enhances sensitivity for hydroperoxides (limit: 200 fmol) .
Q. What is the biological significance of CL-Hp in atherosclerosis?
CL-Hp in oxidized LDL (oxLDL) activates pro-inflammatory signaling in macrophages via TLR4 and SYK pathways, promoting foam cell formation. It also resists lysosomal hydrolysis, accumulating in atherosclerotic plaques . Experimental Validation : Use THP-1 macrophages incubated with CL-Hp-enriched oxLDL. Measure cytokine release (e.g., IL-6) and foam cell markers (e.g., CD36) .
Advanced Research Questions
Q. How can researchers address contradictory data on CL-Hp stability and decomposition during analysis?
CL-Hp decomposes into hydroxides (e.g., cholesteryl linoleate hydroxide) under prolonged oxidation or acidic conditions. Mitigation strategies:
- Immediate Stabilization : Add butylated hydroxytoluene (BHT) post-extraction to halt radical propagation .
- Isotope Dilution : Use deuterated CL (e.g., [²H₃]-CL) as an internal standard to correct for losses during hydrolysis and derivatization .
Key Finding : Total hydroperoxides increase over time, but CL-Hp peaks at 24 hours due to secondary oxidation (e.g., phospholipid peroxidation) .
Q. How do enzymatic vs. non-enzymatic oxidation pathways influence CL-Hp regioisomer profiles?
- 15-LO Pathway : Produces enantiomerically pure 13(S)-HODE cholesteryl ester, detectable via chiral HPLC .
- Free Radical Oxidation : Generates racemic mixtures (e.g., 9- and 13-HODE isomers), identified by GC-MS or LC-MS/MS .
Methodological Tip : Compare regioisomer ratios in atherosclerotic lesions (enzymatic dominance) vs. in vitro Cu²⁺-oxidized LDL (non-enzymatic dominance) .
Q. What experimental considerations are critical for studying pH-dependent LDL oxidation by CL-Hp?
LDL oxidation accelerates at lysosomal pH (4.5) in the presence of ferritin, mimicking macrophage phagolysosomal conditions:
Q. How can advanced mass spectrometry resolve CL-Hp structural heterogeneity in human plasma?
Q. What biomarkers validate CL-Hp involvement in oxidative stress in vivo?
- Plasma CE-OOH : Quantify CL-Hp (limit: 200 fmol) via hexane extraction and HPLC-chemiluminescence. Correlate with 8-epi-F2-isoprostane levels in renal or vascular injury models .
- Tissue Localization : Use immunofluorescence with anti-HODE antibodies to visualize CL-Hp accumulation in atherosclerotic plaques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
